2-Methyl-2-azabicyclo[2.2.1]heptan-6-one
Description
Significance of Bridged Azabicyclic Scaffolds in Modern Organic Synthesis
Bridged azabicyclic scaffolds are classes of molecules that feature a nitrogen atom as part of a rigid, three-dimensional ring system. This structural rigidity is a key feature, as it reduces the conformational flexibility of the molecule, which can be highly advantageous in the design of therapeutic agents. rsc.orgrsc.org By locking the molecule into a specific shape, a more precise interaction with biological targets like enzymes and receptors can be achieved.
The 2-azabicyclo[2.2.1]heptane system, in particular, has proven to be a valuable building block in the synthesis of complex molecules. researchgate.net Its unique stereochemistry and the ability to introduce various functional groups at different positions on the scaffold make it a versatile precursor. For instance, derivatives of this system are explored for their potential as antiviral agents and for their activity in the central nervous system. researchgate.netbohrium.com The presence of the nitrogen atom also provides a handle for further chemical modifications and can influence the molecule's solubility and metabolic stability, important properties for drug candidates. bohrium.com The development of efficient synthetic routes to these scaffolds is a continuing challenge and an active area of research in organic chemistry. researchgate.netnih.gov
Historical Development and Evolution of 2-Azabicyclo[2.2.1]heptane Chemistry
The synthesis and exploration of azabicyclic systems have evolved significantly over the decades. pwr.edu.pl Early methods for constructing the 2-azabicyclo[2.2.1]heptane core often relied on multi-step sequences. A pivotal moment in the evolution of this chemistry was the application of the Diels-Alder reaction, a powerful cycloaddition reaction that allows for the formation of the bicyclic ring system in a highly controlled manner. le.ac.ukresearchgate.net
One notable precursor, 2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as the Vince Lactam, has become a cornerstone in the synthesis of carbocyclic nucleosides, which are important antiviral drugs like Abacavir and Carbovir. researchgate.netnih.gov The chemistry of this and related systems has expanded to include a variety of transformations, such as radical rearrangements and nucleophilic substitutions, allowing chemists to access a wide array of derivatives. nih.govle.ac.ukresearchgate.net More recent developments focus on creating these structures with high enantiomeric purity, which is crucial for their application in medicinal chemistry, often employing chiral auxiliaries or asymmetric catalysis. semanticscholar.org
Structural Elucidation and Nomenclature of 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one within Bicyclic Systems
The systematic naming of bicyclic compounds follows a specific set of rules defined by the International Union of Pure and Applied Chemistry (IUPAC). The name "2-Methyl-2-azabicyclo[2.2.1]heptan-6-one" precisely describes the molecule's structure.
The core of the structure is a bicyclo[2.2.1]heptane. Let's break down the name:
bicyclo : This prefix indicates that the molecule contains two rings that share two or more atoms. openochem.org The shared atoms are known as bridgehead carbons. libretexts.org
[2.2.1] : These numbers, enclosed in brackets, describe the lengths of the three "bridges" connecting the two bridgehead carbons. The numbers represent the count of carbon atoms in each bridge, listed in descending order. openochem.orgchadsprep.com In this case, there are two bridges with two carbons each and one bridge with a single carbon.
heptan : This is the parent name and indicates the total number of atoms in the entire bicyclic system (7 atoms). openochem.org
2-aza : This indicates that a carbon atom at position 2 of the bicyclic system has been replaced by a nitrogen atom (the prefix "aza-" denotes nitrogen). nih.gov
2-methyl : A methyl group (-CH₃) is attached to the nitrogen atom at position 2.
6-one : A ketone functional group (a carbonyl group, C=O) is located at position 6 of the bicyclic framework.
Numbering of the bicyclic system begins at one of the bridgehead carbons, proceeds along the longest bridge to the second bridgehead, continues along the next longest bridge, and finishes across the shortest bridge. chadsprep.comyoutube.com This systematic approach ensures an unambiguous name for every unique structure.
Table 1: Breakdown of the IUPAC Name for 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one
| Component | Meaning |
|---|---|
| 2-Methyl- | A methyl group is attached at position 2. |
| 2-aza- | A nitrogen atom replaces the carbon at position 2. |
| bicyclo | The molecule has a two-ring, bridged structure. |
| [2.2.1] | The bridges connecting the two bridgehead atoms consist of 2, 2, and 1 atoms, respectively. |
| heptan | The total number of atoms in the bicyclic framework is seven. |
| -6-one | A ketone (carbonyl) group is located at position 6. |
Properties
IUPAC Name |
2-methyl-2-azabicyclo[2.2.1]heptan-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-8-4-5-2-6(8)7(9)3-5/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJMYALUJQORBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC1C(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201268182 | |
| Record name | 2-Azabicyclo[2.2.1]heptan-6-one, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201268182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50494-49-0 | |
| Record name | 2-Azabicyclo[2.2.1]heptan-6-one, 2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50494-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azabicyclo[2.2.1]heptan-6-one, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201268182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for 2 Methyl 2 Azabicyclo 2.2.1 Heptan 6 One and Its Key Intermediates
Retrosynthetic Disconnections for the 2-Azabicyclo[2.2.1]heptan-6-one Skeleton
Retrosynthetic analysis of the 2-azabicyclo[2.2.1]heptan-6-one skeleton suggests several logical bond disconnections that form the basis of the primary synthetic routes. The key challenge is the construction of the strained, bridged bicyclic system.
[4+2] Cycloaddition Disconnection: The most common approach involves a disconnection across the C1-C6 and C4-C5 bonds. This leads back to a diene, typically cyclopentadiene, and a dienophile, which is an imine derivative. This retrosynthetic pathway points directly to the aza-Diels-Alder reaction.
Intramolecular Cyclization Disconnection: An alternative strategy involves disconnecting one of the bonds forming the bicyclic rings, usually a C-N or a C-C bond. This approach starts with a suitably functionalized five-membered ring precursor, such as a substituted cyclopentane (B165970) or pyrrolidine (B122466), which is then induced to cyclize and form the bridge. For instance, a disconnection of the C1-N2 bond leads to a cyclopentane derivative with amino and electrophilic functionalities poised for intramolecular cyclization.
Ring-Closing Metathesis (RCM) Disconnection: Disconnecting the two double bonds of a diene precursor reveals a pathway utilizing Ring-Closing Metathesis. This retrosynthesis involves breaking the C5-C6 and C1-C7 bonds of a related unsaturated intermediate, leading back to a diene tethered to a nitrogen-containing chain.
Construction of the 2-Azabicyclo[2.2.1]heptane Core
The formation of the bicyclic core is the cornerstone of the synthesis. Several powerful reactions are employed to achieve this, each offering distinct advantages in terms of stereocontrol and substrate scope.
The aza-Diels-Alder reaction, a type of hetero-Diels-Alder reaction, is a highly effective method for constructing the 2-azabicyclo[2.2.1]heptene skeleton. nih.gov This reaction typically involves the [4+2] cycloaddition of cyclopentadiene with an imine, which serves as the aza-dienophile. acs.org
The reaction can be catalyzed by Brønsted or Lewis acids to activate the imine. Chiral auxiliaries attached to the imine nitrogen or chiral catalysts can be used to achieve high levels of stereoselectivity, yielding enantiomerically pure azanorbornene derivatives. nih.gov The resulting product, an exo-2-azabicyclo[2.2.1]hept-5-ene, contains a double bond that can be functionalized later or reduced to the saturated 2-azabicyclo[2.2.1]heptane core. acs.org
Table 1: Examples of Aza-Diels-Alder Reactions for Azanorbornene Synthesis
| Diene | Dienophile (Imine) | Catalyst/Conditions | Product |
| Cyclopentadiene | Chiral imine from methyl glyoxylate and (S)-(-)-1-phenylethylamine | Trifluoroacetic acid, Boron trifluoride diethyl etherate | exo-(1R,3R,4S)-cycloadduct |
| Cyclopentadiene | Protonated (S)- and (R)-1-phenylethylimines of (1R,endo)-benzonorbornen-2-yl glyoxylate | Brønsted Acid | exo-2-azabicyclo[2.2.1]hept-5-enes |
| Cyclopentadiene | N-arylsulfonylimines | Thermal or Lewis Acid | 2-Arylsulfonyl-2-azabicyclo[2.2.1]hept-5-enes |
Intramolecular reactions provide a powerful alternative for assembling the bicyclic core from a single-chain precursor. These methods often offer excellent control over stereochemistry.
Transannular Alkylation: This method involves the cyclization of a substituted pyrrolidine. A key step can be the β-elimination of a silyl ether to form an enamine intermediate, which then undergoes intramolecular cyclization to create the bicyclic [2.2.1] ring system. researchgate.net
Reductive Amination: An appropriately functionalized linear precursor containing both a carbonyl group and an amino group can undergo intramolecular reductive amination to form the bicyclic amine.
Radical Cascade Reactions: A SmI₂-mediated cascade reaction has been reported to construct the 2-azabicyclo[2.2.1]heptene framework. This process involves a spirocyclization and subsequent rearrangement of a 7-azabicyclo[2.2.1]heptadiene precursor. wikipedia.orgresearchgate.net This novel approach proceeds with high regio- and stereoselectivity under mild conditions. wikipedia.orgresearchgate.net
Ring-closing metathesis has emerged as a robust tool for the synthesis of various cyclic and bicyclic structures. In the context of the 2-azabicyclo[2.2.1]heptane system, RCM can be used to form the five-membered ring of the core structure. The synthesis of a 1-phenyl-2-azabicyclo[2.2.1]heptane derivative has been reported where RCM of a diene was a key step in forming a crucial cyclopentene intermediate. core.ac.ukwikipedia.org This cyclopentene derivative then undergoes further transformations, including stereoselective functionalization and subsequent lactamization, to yield the final bicyclic product. wikipedia.org
Introduction and Functionalization of the Ketone Moiety at C-6
Once the 2-azabicyclo[2.2.1]heptane core is established, the final key step is the introduction of the ketone at the C-6 position. This is almost universally achieved through the oxidation of a C-6 alcohol precursor. The choice of oxidant is crucial to ensure high yield and avoid side reactions.
The precursor for the ketone is the corresponding secondary alcohol, 2-Methyl-2-azabicyclo[2.2.1]heptan-6-ol. This alcohol can be synthesized through various means, often involving the reduction of a C-6 ketone in a related bicyclic system or the hydration of the double bond in an azanorbornene intermediate. The oxidation of this alcohol to the target ketone requires mild and selective conditions to avoid affecting the tertiary amine or other functional groups.
Commonly employed methods for this type of transformation include:
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures. tcichemicals.comorganic-chemistry.org It is known for its mild conditions and high tolerance for various functional groups, making it suitable for complex molecules. tcichemicals.comtcichemicals.com
Dess-Martin Oxidation: This reaction employs the Dess-Martin periodinane (DMP), a hypervalent iodine reagent. wikipedia.orgthermofisher.com It is a very mild and highly selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, at room temperature. organic-chemistry.org Its non-toxic nature and simple workup procedure make it a popular choice. wikipedia.orgthermofisher.com
Table 2: Common Oxidation Methods for Alcohol to Ketone Conversion
| Oxidation Method | Reagents | Typical Conditions | Advantages |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Low temperature (-78 °C), CH₂Cl₂ | Mild, avoids over-oxidation, high functional group tolerance. organic-chemistry.orgtcichemicals.com |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature, CH₂Cl₂ or CHCl₃ | Very mild, selective, non-toxic (Cr-free), easy workup. organic-chemistry.org |
Stereoselective Installation of the Ketone Functionality
The introduction of a ketone at the C-6 position of the 2-azabicyclo[2.2.1]heptane skeleton with stereocontrol is a pivotal step in the synthesis of the target molecule. A common and effective strategy involves the stereoselective oxidation of a corresponding C-6 alcohol precursor. The stereochemistry of the resulting ketone is dictated by the stereochemistry of the alcohol, which can be controlled in earlier synthetic steps.
One established method for this transformation is the use of the Dess-Martin periodinane (DMP) oxidation. For instance, a related 2-oxa-bicyclo[2.2.1]heptane derivative has been successfully oxidized to the corresponding ketone in nearly quantitative yield using Dess-Martin oxidation conditions. acs.org This method is known for its mild reaction conditions and high efficiency, making it suitable for complex molecules.
Another widely used oxidation protocol is the Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide (DMSO), and a hindered base such as triethylamine. This method is also known for its mildness and high yields. The choice of oxidizing agent can be crucial in preventing side reactions and ensuring the integrity of the bicyclic framework.
The stereoselectivity of the ketone installation is fundamentally linked to the synthesis of the chiral alcohol precursor. The synthesis of stereochemically defined 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol derivatives has been reported, providing the necessary precursors for subsequent oxidation. acs.org The relative orientation of the hydroxyl group (exo or endo) will determine the accessibility of the C-H bond to the oxidant and can influence the reaction kinetics, although it does not change the final ketone structure.
Strategies for N-Methylation at the Bridged Nitrogen (N-2)
The introduction of a methyl group at the N-2 position of the 2-azabicyclo[2.2.1]heptan-6-one core is a crucial final step in the synthesis of the target compound. This transformation is typically achieved through N-alkylation of the secondary amine precursor.
A common method for N-methylation is the use of a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base. The base, often a non-nucleophilic one like potassium carbonate (K₂CO₃) or a hindered amine like diisopropylethylamine (DIPEA), is necessary to deprotonate the secondary amine, forming a more nucleophilic amide anion that can then react with the methylating agent. For example, the radiosynthesis of N-[(11)C]methyl-epibatidine and its analogues, which are based on the 7-azabicyclo[2.2.1]heptane framework, has been successfully performed by methylation with [¹¹C]CH₃I. nih.gov
Another effective method for N-methylation is reductive amination. This involves the reaction of the secondary amine with formaldehyde (CH₂O) to form an intermediate iminium ion, which is then reduced in situ to the N-methyl derivative. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃). This method is particularly mild and is often preferred when other functional groups sensitive to strong alkylating agents are present in the molecule.
Enantioselective Synthesis of Chiral 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one and its Stereoisomers
The synthesis of specific stereoisomers of 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one requires enantioselective methods that can control the absolute configuration of the stereocenters in the molecule. Several powerful strategies have been developed for this purpose, including asymmetric catalysis, the use of chiral auxiliaries, and chiral pool approaches.
Asymmetric Catalysis in Azabicyclic Construction (e.g., Brønsted acid catalyzed ring-opening of epoxides)
Asymmetric catalysis offers an elegant and efficient way to construct the chiral 2-azabicyclo[2.2.1]heptane framework. One notable example is the use of chiral Brønsted acids to catalyze the ring-opening of meso-epoxides. researchgate.net In this approach, a chiral phosphoric acid catalyst can promote the enantioselective ring-opening of a meso-epoxide by an amine nucleophile, leading to the formation of a chiral amino alcohol. This intermediate can then be further elaborated to the desired 2-azabicyclo[2.2.1]heptane derivative with high enantioselectivity. The hydroxyl and amide groups in the products of this reaction provide convenient handles for further functionalization, including the installation of the ketone at C-6 and N-methylation. researchgate.net
Another catalytic approach involves the use of a binary catalytic system, such as a combination of an aminotriphenolate Al(III) complex and a bromide salt, to synthesize aza-bicyclo[2.2.1]heptanes from cyclic γ-epoxy-alcohols with high diastereocontrol. acs.org
Chiral Auxiliary and Chiral Pool Approaches
Chiral Auxiliary Approaches:
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) have been established, the chiral auxiliary is removed.
For the synthesis of the 2-azabicyclo[2.2.1]heptane framework, asymmetric Hetero-Diels-Alder (HDA) reactions between cyclopentadiene and chiral imines have proven to be highly effective. evitachem.com The chiral auxiliary is typically attached to the imine nitrogen, guiding the facial selectivity of the cycloaddition reaction. For example, (S)- and (R)-1-phenylethylamine can be used as chiral auxiliaries to stereoselectively synthesize S- and R-exo-2-azabicyclo[2.2.1]heptane-carbonitriles. nih.gov The inherent stereodirecting ability of the chiral auxiliary allows for the precise control of multiple stereocenters. evitachem.com After the cycloaddition, the chiral auxiliary can be cleaved, for instance, by hydrogenolysis if a benzyl-type auxiliary is used.
| Chiral Auxiliary | Diastereomeric Excess (d.e.) | Reference |
| (S)-1-phenylethylamine | High | nih.gov |
| (R)-1-phenylethylamine | High | nih.gov |
Chiral Pool Approaches:
Chiral pool synthesis utilizes readily available enantiopure natural products as starting materials. This strategy leverages the existing chirality of the starting material to construct the target molecule.
A notable example for the synthesis of chiral 2-azabicyclo[2.2.1]heptane derivatives is the use of L-hydroxyproline. nih.gov This naturally occurring amino acid possesses the required stereochemistry that can be elaborated to form the bicyclic system. A versatile synthetic approach starting from 4R-hydroxy-L-proline has been developed to produce C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, which are structurally related to the target molecule and demonstrate the utility of this chiral starting material. researchgate.net The synthesis of diastereoisomeric 2-aza-5-phosphabicyclo[2.2.1]heptanes from trans-4-hydroxy-L-proline has also been reported, further highlighting its utility as a chiral building block. nih.gov
| Chiral Pool Starting Material | Target Scaffold | Reference |
| L-Hydroxyproline | 2-Azabicyclo[2.2.1]heptane derivatives | nih.gov |
| 4R-Hydroxy-L-proline | 2-Oxa-5-azabicyclo[2.2.1]heptanes | researchgate.net |
Chemical Reactivity and Transformational Pathways of 2 Methyl 2 Azabicyclo 2.2.1 Heptan 6 One
Reactions at the Carbonyl Group (C-6)
The carbonyl group at the C-6 position is a key site for synthetic modifications of the 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one framework. Its reactivity is influenced by the steric hindrance imposed by the bicyclic ring system.
Nucleophilic Additions (e.g., Grignard, hydride reductions)
Nucleophilic addition to the C-6 carbonyl is a fundamental transformation for introducing new substituents and creating stereocenters. The facial selectivity of these additions is often controlled by the steric bulk of the bicyclic system.
Grignard Reactions: The addition of organometallic reagents, such as Grignard reagents, to ketones on the 2-azabicyclo[2.2.1]heptane skeleton has been utilized in the synthesis of various derivatives. For instance, the nucleophilic attack of lithiated chloropyridine on appropriate azabicyclic ketones has been employed to construct 5- and 6-chloropyridyl-substituted-2-azabicyclo[2.2.1]heptane derivatives. google.com This suggests that Grignard reagents can effectively add to the C-6 carbonyl of 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one to form tertiary alcohols. The stereochemical outcome of such additions is generally governed by attack from the less hindered exo face of the bicyclic system.
Hydride Reductions: The reduction of the C-6 carbonyl to a hydroxyl group can be achieved using various hydride reagents. In a related system, 7-azabicyclo[2.2.1]heptan-2-one was reduced with lithium borohydride, resulting in a diastereomeric mixture of alcohols. researchgate.net This indicates that the reduction of 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one with hydride reagents would likely yield a mixture of endo- and exo-alcohols, with the major diastereomer arising from the hydride attack on the less sterically hindered face of the carbonyl. The choice of reducing agent can influence the stereoselectivity of the reaction.
| Reactant | Reagent | Product | Observations |
|---|---|---|---|
| Azabicyclic Ketone | Lithiated Chloropyridine | 6-Chloropyridyl-2-azabicyclo[2.2.1]heptan-6-ol | Demonstrates the feasibility of Grignard-type additions. google.com |
| 7-Azabicyclo[2.2.1]heptan-2-one | Lithium Borohydride | 7-Azabicyclo[2.2.1]heptan-2-ol (diastereomeric mixture) | Illustrates hydride reduction leading to a mixture of alcohol isomers. researchgate.net |
Carbonyl Condensations and Alpha-Functionalization (e.g., enolization, halogenation)
The presence of alpha-hydrogens to the carbonyl group allows for enolization and subsequent functionalization at the C-5 and C-7 positions.
Enolization: The formation of an enolate from 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one can be achieved by treatment with a suitable base. The regioselectivity of enolate formation is influenced by the acidity of the alpha-protons and the steric environment. Subsequent reaction of the enolate with electrophiles would allow for the introduction of various functional groups at the alpha-position.
Transformations Involving the Bridged Nitrogen Atom (N-2)
The tertiary amine functionality at the N-2 position is another reactive site in 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one, allowing for modifications of the N-substituent.
N-Demethylation and Subsequent N-Alkylation/Acylation
The removal of the N-methyl group is a crucial step for the synthesis of analogs with different N-substituents. Several methods are available for the N-demethylation of tertiary amines.
N-Demethylation: The von Braun reaction, which utilizes cyanogen (B1215507) bromide, is a classical method for the N-demethylation of tertiary amines. nih.gov This reaction proceeds through a cyanamide (B42294) intermediate, which is then hydrolyzed to the secondary amine. nih.gov Another common method involves the use of chloroformate reagents, such as α-chloroethyl chloroformate, followed by a hydrolysis step. ucla.edu More recent methods include electrochemical N-demethylation, which has been successfully applied to tropane (B1204802) alkaloids, a class of compounds with a similar bicyclic amine core. rsc.orgbohrium.com These methods offer greener alternatives to the use of toxic reagents. rsc.orgbohrium.com
N-Alkylation/Acylation: Once the secondary amine, 2-azabicyclo[2.2.1]heptan-6-one, is obtained, it can be readily functionalized. N-alkylation can be achieved by reaction with alkyl halides, while N-acylation can be performed using acyl chlorides or anhydrides to introduce a variety of substituents on the nitrogen atom.
| Method | Reagent(s) | Key Intermediate | Reference |
|---|---|---|---|
| Von Braun Reaction | Cyanogen Bromide (BrCN) | Cyanamide | nih.gov |
| Chloroformate Method | α-Chloroethyl chloroformate | Carbamate | ucla.edu |
| Electrochemical Demethylation | Electrochemical cell | Iminium ion | rsc.orgbohrium.com |
Nitrogen Inversion Dynamics and its Influence on Reactivity in Related Systems
The nitrogen atom in the 2-azabicyclo[2.2.1]heptane system is part of a constrained bicyclic framework, which significantly affects its stereochemical properties.
Nitrogen Inversion: In acyclic and simple cyclic amines, the nitrogen atom undergoes rapid pyramidal inversion. However, in bicyclic systems like 2-azabicyclo[2.2.1]heptane, this inversion is considerably slower. Low-temperature 13C NMR studies on the parent compound, 2-methyl-2-azabicyclo[2.2.1]heptane, have determined the inversion barrier (ΔG‡) to be 7.2 kcal mol⁻¹. acs.org This is lower than in some model acyclic amines, and it has been suggested that torsional strain plays a significant role, along with angle strain, in determining the inversion barriers in such systems. acs.org The study also indicated that the endo isomer of 2-methyl-2-azabicyclo[2.2.1]heptane is slightly more stable than the exo isomer. acs.org The dynamics of this inversion can influence the reactivity and the stereochemical outcome of reactions involving the nitrogen atom or adjacent centers. In related, more constrained 7-azabicyclo[2.2.1]heptane systems, the nitrogen inversion barriers are unusually high, a phenomenon referred to as the "bicyclic effect". bohrium.comresearchgate.net
Rearrangement Reactions of the Bridged Bicyclic System
The inherent ring strain in the 2-azabicyclo[2.2.1]heptane framework makes it susceptible to various rearrangement reactions, often leading to more stable, larger ring systems.
Wagner-Meerwein Rearrangement: In related polyhalogenated 2-azabicyclo[2.2.1]hept-5-ene systems, Wagner-Meerwein rearrangements have been observed upon treatment with bromine or chlorine. researchgate.net This type of rearrangement involves the migration of a carbon-carbon bond to a carbocationic center, leading to a skeletal reorganization.
Ring Expansion: Derivatives of 2-azabicyclo[2.2.1]heptane can undergo ring expansion to form the thermodynamically more stable 2-azabicyclo[3.2.1]octane system. rsc.org For instance, this rearrangement can be promoted under Mitsunobu conditions or by treatment with a sulfonyl chloride and a base. rsc.org The mechanism involves the activation of a hydroxyl group, followed by intramolecular nucleophilic attack by the nitrogen to form a strained aziridinium (B1262131) intermediate. Subsequent regioselective ring-opening by a nucleophile at the more substituted carbon leads to the expanded ring system. rsc.org
| Rearrangement Type | Conditions/Reagents | Product | Driving Force |
|---|---|---|---|
| Wagner-Meerwein | Br₂, Cl₂ (on unsaturated derivatives) | Rearranged 2-azabicyclo[2.2.1]heptane | Formation of a more stable carbocation |
| Ring Expansion | Mitsunobu conditions or Sulfonyl chloride/base (on alcohol derivatives) | 2-Azabicyclo[3.2.1]octane | Relief of ring strain |
Derivatization and Scaffold Diversification of 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one
The rigid, bicyclic framework of 2-methyl-2-azabicyclo[2.2.1]heptan-6-one serves as a valuable starting point for the synthesis of more complex molecular architectures. The strategic placement of the ketone functional group allows for a variety of chemical transformations, enabling the diversification of the core scaffold. These modifications are crucial for developing libraries of novel compounds with unique three-dimensional shapes.
The primary routes for derivatization focus on reactions at the C6-ketone, including oxidation, and multicomponent reactions to construct spirocyclic systems. Such modifications provide handles for further functionalization, leading to a diverse array of structurally distinct molecules. researchgate.netresearchgate.net
Baeyer-Villiger Oxidation
The ketone group of the 2-azabicyclo[2.2.1]heptane core can undergo Baeyer-Villiger oxidation to introduce an oxygen atom into the ring, forming a lactone. This reaction effectively transforms the carbocyclic ring into a heterocyclic one, significantly altering the scaffold's properties. The oxidation of bicyclic ketones, such as those in the bicyclo[2.2.1]heptane series, with peracids or other oxidizing agents can yield lactone products. rsc.orgacs.org The regioselectivity of this reaction—determining which adjacent carbon atom the oxygen atom inserts next to—is a key aspect of this transformation. rsc.org
The mechanism involves the initial attack of a peroxyacid on the ketone, followed by a rearrangement step where a carbon atom migrates to an oxygen atom, breaking the weak O-O bond. masterorganicchemistry.com The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. nih.gov This reaction provides a pathway to lactones that can serve as versatile intermediates for further synthesis.
Spirooxindole Synthesis
A significant pathway for the diversification of the 2-methyl-2-azabicyclo[2.2.1]heptan-6-one scaffold is its use in multicomponent reactions to create spirooxindoles. nih.gov Spirooxindoles are a class of compounds where an oxindole (B195798) ring system is connected to another ring system through a single shared carbon atom (a spiro center). These structures are of considerable interest due to their prevalence in natural products and their wide range of biological activities. beilstein-journals.org
The general strategy involves the reaction of an isatin (B1672199) derivative (the source of the oxindole moiety) with a compound capable of forming an azomethine ylide, and a dipolarophile. In this context, the bicyclic ketone can be transformed to participate in such cycloaddition reactions. mdpi.com Alternatively, direct condensation reactions involving isatins and cyclic ketones are a common method for synthesizing spirooxindole frameworks. semanticscholar.org These reactions are often catalyzed and can proceed through a cascade of steps, including Knoevenagel condensation and Michael addition, to build the complex spirocyclic structure. beilstein-journals.org
The table below illustrates examples of reagents and conditions used in the synthesis of spirooxindoles from cyclic ketones, demonstrating the versatility of this approach for scaffold diversification.
Table 1: Examples of Spirooxindole Synthesis from Cyclic Ketones
| Starting Materials | Catalyst/Reagents | Solvent | Conditions | Product Type |
| Isatins, Cycloketones, Malononitriles | Lipase | Aqueous Media | Mild | Spirooxindole frameworks |
| Arylamine, Isatin, Cyclopentane-1,3-dione | Acetic Acid | Acetic Acid | Room Temperature | Spiro[dihydropyridine-oxindoles] |
| Isatins, Cyclic 1,3-diketones | MnFe₂O₄@NH₂@2AB-Ni | Water | 90 °C | Spirooxindole derivatives |
Stereochemical Aspects and Conformational Analysis of 2 Methyl 2 Azabicyclo 2.2.1 Heptan 6 One
Exo/Endo Isomerism and Diastereoselectivity in 2-Azabicyclo[2.2.1]heptanone Systems
The bicyclo[2.2.1]heptane skeleton is a rigid structure that results in the formation of stereoisomers. In the context of 2-azabicyclo[2.2.1]heptanone systems, substituents on the carbon skeleton can be oriented in two primary diastereomeric forms: exo and endo. The exo isomer is defined as the substituent being on the opposite side of the larger bridge (the C1-C7-C4 bridge), while the endo isomer has the substituent on the same side as the larger bridge.
The synthesis of 2-azabicyclo[2.2.1]heptane derivatives often yields a mixture of stereoisomers. For instance, the synthesis of a related 2-azabicyclo[2.2.1]heptane compound can produce a mixture of four different stereoisomers, which can then be separated into exo- and endo-isomeric pairs through techniques like column chromatography. nih.gov The control of diastereoselectivity in these syntheses is a significant challenge and an area of active research. The choice of synthetic route, reagents, and reaction conditions can influence the ratio of exo to endo products. For example, in the synthesis of 2-azabicyclo[2.2.1]heptanes via Brønsted acid-catalyzed ring-opening of meso-epoxides, a range of products can be obtained with high yields and excellent enantioselectivities, demonstrating a high degree of stereochemical control. researchgate.net
In the specific case of 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one, the key stereochemical descriptors arise from the orientation of the methyl group on the nitrogen atom and the potential for substituents on the carbon framework. The nitrogen atom's lone pair and its methyl substituent can exist in two diastereomeric positions relative to the bicyclic system, also referred to as exo and endo invertomers.
Conformation of the Bridged Bicyclo[2.2.1]heptane Skeleton
A critical conformational aspect of 2-Methyl-2-azabicyclo[2.2.1]heptane is the pyramidal inversion at the nitrogen atom, which leads to two distinct invertomers. The methyl group can be oriented either exo (away from the C5-C6 bridge) or endo (towards the C5-C6 bridge). Low-temperature 13C NMR studies on the parent compound, 2-methyl-2-azabicyclo[2.2.1]heptane, have shown that the endo isomer is thermodynamically more stable than the exo isomer by approximately 0.3 kcal mol-1. acs.orgacs.org This slight preference for the endo conformation is a key feature of the system's conformational landscape. The presence of the ketone at the 6-position in 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one is expected to have an electronic influence on the ring but is unlikely to change this fundamental preference for the endo nitrogen invertomer.
Steric and Electronic Effects on Molecular Geometry and Strain
The geometry and inherent strain of the 2-azabicyclo[2.2.1]heptane skeleton are governed by a combination of steric and electronic effects. The bicyclic nature of the molecule imposes significant angle strain, with bond angles deviating from ideal tetrahedral or trigonal planar geometries.
The nitrogen inversion barrier in 2-methyl-2-azabicyclo[2.2.1]heptane has been determined to be a ΔG‡ of 7.2 kcal mol-1. acs.orgacs.org This barrier is lower than that of model acyclic amines, which is counterintuitive given that the internal C-N-C bond angle is compressed to less than the ideal tetrahedral angle. This suggests that angle strain is not the sole determinant of the inversion barrier. A significant contributing factor is torsional (eclipsing) strain. Molecular mechanics calculations indicate that the change in energy between the pyramidal ground state and the planar transition state for nitrogen inversion is well-accounted for by considering both angle and torsional strains. acs.org
Experimental Determination of Stereochemistry and Conformation (e.g., utilizing NMR coupling constants and NOE experiments, X-ray crystallography)
The definitive assignment of stereochemistry and conformation in 2-azabicyclo[2.2.1]heptanone systems relies on a combination of advanced spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the three-dimensional structure of these molecules in solution.
1H NMR Coupling Constants: The rigid nature of the bicyclo[2.2.1]heptane skeleton leads to predictable dihedral angles between protons, which in turn are reflected in the magnitude of the proton-proton (3JHH) coupling constants, as described by the Karplus equation. A key diagnostic feature in this ring system is the coupling between the bridgehead protons and their neighbors. It has been observed that bridgehead protons exhibit significant coupling exclusively with exo-protons, whereas the coupling to endo-protons is often near zero due to a dihedral angle approaching 90°. uvic.ca This allows for the unambiguous assignment of exo and endo substituents.
Nuclear Overhauser Effect (NOE) Experiments: NOE spectroscopy (NOESY or ROESY) provides information about the spatial proximity of protons. ucl.ac.uk Protons that are close in space (< 5 Å) will show a NOE correlation, regardless of whether they are connected through bonds. This is particularly useful for confirming the stereochemical relationship between substituents on the bicyclic frame and for determining the preferred conformation of flexible groups. nih.govsemanticscholar.org For instance, NOE correlations can be used to verify the stereochemical configuration of the 2-oxo-5-azabicyclo[2.2.1]heptane skeleton. nih.gov
X-ray Crystallography provides the most definitive determination of the solid-state structure of a molecule. If a suitable single crystal can be obtained, X-ray diffraction analysis can precisely determine bond lengths, bond angles, and the absolute configuration of all stereocenters. The crystal structure of a related compound, (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide, has been determined, confirming the rigid bicyclic framework. iucr.org Similarly, the crystal structure of a 3-(3-azabicyclo nih.govheptan-2-yl)-1,2,4-oxadiazole derivative has been used to validate the intended isomer. mdpi.com
Below is an interactive table summarizing the application of these techniques for stereochemical analysis of azabicyclo[2.2.1]heptane systems.
| Technique | Information Gained | Key Observables | Example Application |
| 1H NMR Coupling Constants | Dihedral angles, exo/endo stereochemistry | 3JHH values, particularly between bridgehead and adjacent protons. | Distinguishing exo and endo isomers based on the presence or absence of coupling to bridgehead protons. uvic.ca |
| NOE Spectroscopy | Through-space proton proximities, conformation | Correlation peaks between spatially close protons. | Confirmation of the bicyclic skeleton's stereochemistry and substituent orientation. nih.gov |
| X-ray Crystallography | Absolute configuration, bond lengths, bond angles | 3D electron density map. | Unambiguous determination of the solid-state molecular structure. iucr.orgmdpi.com |
| 13C NMR Spectroscopy | Nitrogen inversion barrier, thermodynamic stability | Coalescence temperature of signals for exo and endo invertomers. | Determination of the relative stability and inversion barrier of the N-methyl group in 2-methyl-2-azabicyclo[2.2.1]heptane. acs.org |
Advanced Spectroscopic Characterization for Structural Elucidation of 2 Methyl 2 Azabicyclo 2.2.1 Heptan 6 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one, offering precise insights into its molecular framework.
High-resolution ¹H and ¹³C NMR spectra provide the fundamental map of the molecule's carbon and proton environments. In a typical ¹H NMR spectrum of a related 2-azabicyclo[2.2.1]heptane derivative, distinct signals are observed for the bridgehead protons, the protons on the carbon atoms adjacent to the nitrogen and the carbonyl group, and the methyl group protons on the nitrogen. The chemical shifts are influenced by the anisotropic effects of the carbonyl group and the bicyclic ring system's strain.
Similarly, the ¹³C NMR spectrum displays resolved resonances for each unique carbon atom, including the carbonyl carbon, the bridgehead carbons, the carbons alpha to the nitrogen, and the methyl carbon. The chemical shift of the carbonyl carbon is particularly diagnostic, typically appearing significantly downfield.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for 2-Azabicyclo[2.2.1]heptane Derivatives
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O | - | > 200 |
| Bridgehead CH | 2.5 - 3.5 | 40 - 50 |
| CH₂ adjacent to N | 2.8 - 3.8 | 50 - 60 |
| CH₂ adjacent to C=O | 2.0 - 3.0 | 35 - 45 |
| N-CH₃ | 2.2 - 2.8 | 30 - 40 |
Note: These are approximate ranges and can vary based on solvent and specific substitution patterns.
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and establishing the molecule's connectivity and stereochemistry. science.gov
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons through the carbon framework.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C assignments.
HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the entire molecular structure, including the placement of the methyl group and the carbonyl function.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about the spatial proximity of protons. These experiments are vital for determining the stereochemistry of the bicyclic system, for instance, by observing through-space interactions between protons on different parts of the ring. researchgate.net
Dynamic NMR (DNMR) studies are employed to investigate conformational processes such as nitrogen inversion. acs.org For 2-Methyl-2-azabicyclo[2.2.1]heptane systems, the nitrogen atom can undergo pyramidal inversion, leading to endo and exo isomers with respect to the methyl group. acs.org Low-temperature NMR experiments can "freeze out" this inversion on the NMR timescale, allowing for the observation of separate signals for the two conformers. By analyzing the changes in the NMR line shapes at different temperatures, the energy barrier for this inversion can be determined. acs.org For the parent 2-methyl-2-azabicyclo[2.2.1]heptane, the inversion barrier has been determined to be approximately 7.2 kcal/mol, with the endo isomer being slightly more stable than the exo isomer. acs.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental composition of 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one. This technique is crucial for confirming the molecular formula.
Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for bicyclic amines and ketones can be expected. nih.gov These may include alpha-cleavage adjacent to the nitrogen atom or the carbonyl group, as well as retro-Diels-Alder reactions, which are characteristic of bicyclic systems. aip.org Analysis of these fragment ions helps to corroborate the proposed structure.
Table 2: Expected HRMS Data and Key Fragments
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₈H₁₂NO⁺ | 138.0913 | Protonated molecular ion |
| [M-CH₃]⁺ | C₇H₈NO⁺ | 122.0600 | Loss of the N-methyl group |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis, particularly C=O and N-CH₃ stretching
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in the molecule by analyzing their characteristic vibrational modes. nih.gov
C=O Stretch: The most prominent feature in the IR spectrum of 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For a five-membered ring ketone within a strained bicyclic system, this band is typically observed at a relatively high frequency, often in the range of 1750-1775 cm⁻¹.
N-CH₃ Stretch: The stretching vibration of the N-CH₃ bond can also be identified, although it is generally weaker and appears in the fingerprint region of the spectrum.
C-N Stretch: The C-N stretching vibrations of the tertiary amine will also be present, typically in the 1250-1020 cm⁻¹ region.
C-H Stretches: The various C-H stretching vibrations of the alkyl framework will be observed in the 2850-3000 cm⁻¹ range.
Raman spectroscopy provides complementary information, particularly for non-polar bonds, and can aid in a more complete vibrational analysis.
Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Chiral Assessment
Since 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one is a chiral molecule, chiroptical techniques are essential for characterizing its enantiomers.
Optical Rotation: Measurement of the specific rotation ([α]D) determines the direction and magnitude to which an enantiomer rotates plane-polarized light. This is a fundamental characteristic of a chiral compound.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by the chiral molecule. mertenlab.de The carbonyl chromophore's n→π* electronic transition will give rise to a characteristic Cotton effect in the CD spectrum. psu.edu The sign and intensity of this Cotton effect can be correlated with the absolute configuration of the enantiomers, often with the aid of theoretical calculations such as time-dependent density functional theory (TDDFT). researchgate.net
Computational Chemistry and Theoretical Studies on 2 Methyl 2 Azabicyclo 2.2.1 Heptan 6 One
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab initio methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics.
Ab initio and Density Functional Theory (DFT) methods would be employed to determine the most stable three-dimensional arrangement of atoms in 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one. These calculations would yield optimized bond lengths, bond angles, and dihedral angles. Furthermore, they would provide crucial information about the molecule's electronic structure, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential map. This data is essential for predicting the molecule's reactivity and physical properties.
The rigid bicyclic structure of 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one limits its conformational flexibility. However, different conformations, particularly concerning the orientation of the methyl group on the nitrogen atom (endo vs. exo), could exist. Quantum chemical calculations would be used to explore the potential energy surface of the molecule to identify all possible stable conformers and determine their relative energies. This would reveal the most predominant conformation at a given temperature. For the related compound, 2-methyl-2-azabicyclo[2.2.1]heptane, low-temperature 13C NMR measurements have indicated that the endo isomer is more stable than the exo isomer by approximately 0.3 kcal/mol acs.org. Similar theoretical studies would be necessary to confirm the preferred conformation of the ketone derivative.
Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions. By locating and characterizing the transition state structures for potential reactions involving 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one, such as nucleophilic addition to the carbonyl group or reactions at the alpha-carbon, chemists can gain a deeper understanding of the reaction pathways and predict reaction rates. For instance, in the study of the nitrogen inversion barrier of 2-methyl-2-azabicyclo[2.2.1]heptane, the planar transition state was computationally characterized to understand the energy barrier for this process acs.org.
DFT-based reactivity descriptors, such as chemical potential, hardness, and electrophilicity, could be calculated to provide a quantitative measure of the reactivity of 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one. Fukui functions would be particularly useful in identifying the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. These indices would highlight the electrophilic nature of the carbonyl carbon and the potential for reactions at other positions in the bicyclic framework.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum chemical methods provide high accuracy, they are computationally expensive. Molecular mechanics (MM) offers a faster, albeit more approximate, method for studying large systems and long-timescale phenomena.
Molecular mechanics calculations have been successfully used to account for the observed nitrogen inversion barriers in cyclic and bicyclic amines, including 2-methyl-2-azabicyclo[2.2.1]heptane acs.org. For 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one, MM methods could be used to rapidly explore its conformational landscape.
Molecular dynamics (MD) simulations, which use MM force fields to simulate the movement of atoms over time, would provide insights into the dynamic behavior of the molecule. MD simulations could be used to study how the molecule interacts with solvent molecules and other chemical species, providing a picture of its behavior in a condensed phase.
Prediction and Correlation of Spectroscopic Parameters with Experimental Data
Computational methods are frequently used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure and understand the spectral features. For 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one, theoretical calculations could predict:
NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). These predictions would be instrumental in assigning the peaks in experimentally obtained NMR spectra.
Infrared (IR) Spectra: Vibrational frequencies and intensities can be computed to predict the IR spectrum. This would help in identifying characteristic vibrational modes, such as the carbonyl stretch, and in confirming the functional groups present in the molecule.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations could be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule.
By correlating these predicted spectra with experimental measurements, a comprehensive and validated understanding of the molecular structure and properties of 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one can be achieved.
Quantitative Structure-Reactivity/Property Relationships
Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) are computational methodologies employed to establish a mathematical correlation between the chemical structure of a compound and its reactivity or physical properties. While specific QSRR/QSPR studies dedicated exclusively to 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one are not extensively documented in publicly available literature, the principles of these methods are widely applied to the broader class of azabicyclo[2.2.1]heptane derivatives to guide drug discovery and development efforts. These studies are instrumental in predicting the biological activity and pharmacokinetic profiles of new analogs.
For instance, in the development of inhibitors for enzymes such as dipeptidyl peptidase-4 (DPP-4), QSAR models are utilized to understand how modifications to the 2-azabicyclo[2.2.1]heptane scaffold influence inhibitory potency. nih.govmdpi.com These models often employ a combination of 2D and 3D descriptors to quantify the structural features of the molecules.
Key Molecular Descriptors in QSAR Models of Azabicyclo[2.2.1]heptane Analogs:
Topological Descriptors: These describe the connectivity of atoms in the molecule, such as branching and shape.
Electronic Descriptors: These quantify the electronic properties of the molecule, including partial charges, dipole moments, and frontier orbital energies (HOMO/LUMO). These are critical for understanding interactions with biological targets.
Steric Descriptors: These relate to the three-dimensional size and shape of the molecule, which can influence how well a ligand fits into the active site of a receptor or enzyme.
In a typical QSAR study involving azabicyclo[2.2.1]heptane derivatives, a series of compounds with varying substituents is synthesized and their biological activity is measured. A QSAR model is then developed to correlate the structural descriptors with the observed activity. This model can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
For example, a hypothetical QSAR model for a series of 2-azabicyclo[2.2.1]heptane-based DPP-4 inhibitors might reveal that the inhibitory concentration (IC50) is correlated with the electronic properties of substituents on the bicyclic ring system.
A simplified, illustrative representation of such a relationship is presented in the interactive data table below.
| Compound ID | Substituent at C3 | Electronic Parameter (e.g., Hammett constant) | Predicted IC50 (nM) | Experimental IC50 (nM) |
| 1a | -H | 0.00 | 50 | 48 |
| 1b | -F | 0.06 | 35 | 38 |
| 1c | -Cl | 0.23 | 25 | 22 |
| 1d | -CN | 0.66 | 10 | 12 |
This hypothetical data illustrates that as the electron-withdrawing nature of the substituent at the C3 position increases (higher Hammett constant), the predicted and experimental inhibitory potencies also increase (lower IC50 values). Such models, though simplified here, are powerful tools in medicinal chemistry.
Furthermore, molecular modeling studies on related 7-azabicyclo[2.2.1]heptane derivatives have been conducted to understand their binding at the dopamine transporter, indicating the importance of the rigid bicyclic scaffold's topology in ligand-receptor interactions. acs.org While not a formal QSAR study, this type of computational analysis provides the foundational structure-activity relationship insights necessary for developing predictive QSAR models.
Applications of 2 Methyl 2 Azabicyclo 2.2.1 Heptan 6 One in Advanced Organic Synthesis
Asymmetric Synthesis Catalysis and Ligand Design
The inherent chirality and rigidity of the 2-azabicyclo[2.2.1]heptane skeleton make it an excellent platform for developing chiral catalysts and ligands. By modifying the core structure, researchers have created a variety of derivatives that effectively induce stereoselectivity in a range of chemical transformations.
Derivatives of the 2-azabicyclo[2.2.1]heptane (also known as 2-azanorbornane) framework have been successfully employed as organocatalysts in several key asymmetric reactions. nih.govmdpi.com These catalysts leverage the fixed spatial arrangement of functional groups on the bicyclic core to create a well-defined chiral environment for the reaction to occur.
For instance, a series of 2-azanorbornane derivatives developed by Nakano and colleagues have been applied in the stereoselective aldol (B89426) reaction of isatins with ketones. nih.govmdpi.com One such catalyst, bearing a hydroxyl group, produced aldol products in high yields (up to 95%) with modest stereoselectivity. nih.govmdpi.com Furthermore, polyamines and amino acid derivatives based on the 2-azabicycloalkane backbone have been designed and tested as organocatalysts in aldol reactions between ketones and p-nitrobenzaldehyde. nih.govmdpi.com Amine derivatives of 2-azabicyclo[2.2.1]heptane were found to yield the aldol product, demonstrating the catalytic potential of this scaffold. mdpi.com
Table 1: Organocatalytic Applications of 2-Azabicyclo[2.2.1]heptane Derivatives
| Catalyst Type | Reaction | Substrates | Key Findings | Reference |
| Hydroxyl-functionalized 2-azanorbornane | Aldol Reaction | Isatins and ketones | High yields (up to 95%), modest stereoselectivity. | nih.govmdpi.com |
| Amine-functionalized 2-azabicyclo[2.2.1]heptane | Aldol Reaction | Ketones and p-nitrobenzaldehyde | Catalytically active, yielding aldol products with moderate efficiency. | mdpi.com |
| 2-Azanorbornane-based amino alcohols | Michael Reaction | β-Keto esters and nitroolefins | Good to very good yields and enantiomeric excesses were achieved. | pwr.edu.pl |
The 2-azabicyclo[2.2.1]heptane framework is a foundational component in the design of chiral ligands for a variety of metal-catalyzed asymmetric reactions. pwr.edu.pl The scaffold's rigidity helps to minimize conformational flexibility in the resulting metal complex, which often translates to higher levels of enantioselectivity.
One notable application is in asymmetric transfer hydrogenation. diva-portal.org A catalyst system comprising Ruthenium and a (1S, 3R, 4R)-3-(Hydroxymethyl)-2-azabicyclo[2.2.1]heptane-derived amino alcohol ligand was optimized for the reduction of aromatic ketones. diva-portal.org This system achieved excellent rates and high enantioselectivity (e.g., 96% enantiomeric excess for acetophenone) with a very low catalyst loading. diva-portal.org
In other metal-catalyzed processes, diamine ligands derived from the 2-azabicyclo[2.2.1]heptane core have been used in lithium-catalyzed asymmetric epoxide ring-opening reactions. pwr.edu.pl Similarly, amino alcohol ligands based on this scaffold have been applied to the enantioselective addition of diethylzinc (B1219324) to aldehydes and imines, yielding chiral amino alcohols with good to excellent enantiomeric excess. pwr.edu.pl Zinc(II) complexes formed in situ with modular catalysts derived from 2-azabicyclo[2.2.1]heptane have also been used in aldol reactions, achieving good yields and moderate enantioselectivity. nih.govmdpi.com
Table 2: Metal-Catalyzed Asymmetric Transformations Using 2-Azabicyclo[2.2.1]heptane-Based Ligands
| Ligand Type | Metal | Reaction | Key Findings | Reference |
| Amino alcohol | Ruthenium (Ru) | Transfer Hydrogenation of Ketones | Excellent rates and enantioselectivity (up to 96% ee). | diva-portal.org |
| Bicyclic diamine | Lithium (Li) | Epoxide Ring Opening | Good to excellent enantiomeric excesses. | pwr.edu.pl |
| Amino alcohol | Zinc (Zn) | Diethylzinc Addition to Aldehydes | Good to very good yields and enantiomeric excesses. | pwr.edu.pl |
| Modular amine-based assemblies | Zinc (Zn) | Aldol Reaction | Good to high yields (up to >95%), moderate ee (up to 40%). | nih.govmdpi.com |
Construction of Complex Polycyclic Architectures
The 2-azabicyclo[2.2.1]heptane core is not only a functional component in catalysis but also a crucial building block for the synthesis of more complex, often biologically active, polycyclic molecules. unirioja.esresearchgate.net Its defined stereochemistry and rigid structure can be used to direct the formation of subsequent rings and stereocenters.
A prominent example is the synthesis of epibatidine (B1211577), a potent analgesic alkaloid with a 7-azabicyclo[2.2.1]heptane ring system. unirioja.esresearchgate.net Several asymmetric syntheses of (+)-epibatidine have utilized intermediates derived from the azabicyclic framework. unirioja.es For instance, a conformationally constrained 4-hydroxyproline (B1632879) analogue with a 7-azabicyclo[2.2.1]heptane skeleton was successfully converted into a key ketone intermediate, constituting a formal asymmetric synthesis of (+)-epibatidine. unirioja.es Another approach employed an aza-Prins-pinacol rearrangement to construct the 7-azabicyclo[2.2.1]heptane skeleton, which served as a common precursor for both (±)-epibatidine and its analogue, (±)-epiboxidine. researchgate.net
Furthermore, the scaffold itself can undergo rearrangement reactions to generate different complex architectures. Under Mitsunobu conditions, certain 2-azabicyclo[2.2.1]heptane derivatives can rearrange to form the 2-azabicyclo[3.2.1]octane system, demonstrating the utility of this framework in accessing diverse polycyclic structures.
Precursor for Conformationally Constrained Scaffolds in Chemical Biology Research (e.g., proline analogues, peptidomimetics)
In chemical biology and medicinal chemistry, controlling the three-dimensional shape of a molecule is critical for its interaction with biological targets. The 2-azabicyclo[2.2.1]heptane skeleton provides a conformationally restricted platform for designing peptidomimetics and proline analogues. researchgate.netuni-regensburg.de These rigid scaffolds are used to mimic the secondary structures of peptides and to probe interactions with enzymes and receptors. acs.org
The stereoselective synthesis of 2-azabicyclo[2.2.1]heptane-1-carboxylic acid has been reported as a novel, rigid bicyclic analogue of the amino acid proline. researchgate.netresearchgate.net Such constrained analogues are valuable tools for designing peptidomimetics and peptide models. researchgate.netresearchgate.net Because of their stereochemical rigidity, these building blocks are widely used in drug discovery, particularly in the design of protease inhibitors and receptor modulators. The 2-azanorbornane structure can be considered a conformationally rigid analogue of biologically important scaffolds like cyclopentylamine, piperidine, and pyrrolidine (B122466). researchgate.net
Table 3: Conformationally Constrained Proline Analogues Based on the Azabicyclo[2.2.1]heptane Scaffold
| Compound Name | Application | Key Feature | Reference |
| 2-Azabicyclo[2.2.1]heptane-1-carboxylic acid | Peptidomimetics, peptide models | Rigid bicyclic proline analogue. | researchgate.netresearchgate.net |
| 2-Azabicyclo[2.2.1]heptane-6-carboxylic acid | Drug discovery, protease inhibitors | Conformationally restricted building block. | |
| (1S,3S,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid | Peptidomimetics, asymmetric synthesis | Chiral, conformationally constrained 4-hydroxyproline analogue. | unirioja.es |
Development of Novel Synthetic Methodologies through the Unique Reactivity of the Azabicyclic Ketone
The importance of the 2-azabicyclo[2.2.1]heptane framework has spurred the development of novel synthetic methods for its construction and functionalization. While the ketone functionality at the 6-position of 2-methyl-2-azabicyclo[2.2.1]heptan-6-one offers a handle for various transformations like reduction or substitution, much research has focused on innovative ways to build the core bicyclic ring system itself.
One such method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which provides an efficient route to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes. rsc.org This reaction proceeds effectively with a wide range of substrates and allows for further functionalization to create a library of bridged aza-bicyclic structures. rsc.org
Another powerful strategy for constructing the core is the aza-Prins-pinacol rearrangement. researchgate.net This cascade reaction was successfully used to build the 7-azabicyclo[2.2.1]heptane skeleton found in epibatidine and epiboxidine. researchgate.net Additionally, a binary catalytic system involving an aluminum(III) complex and a bromide salt has been shown to be effective for synthesizing aza-bicyclo[2.2.1]heptanes from cyclic γ-epoxy amines, highlighting a proton-relay catalysis mechanism. acs.org These methodologies not only provide access to the valuable azabicyclic scaffold but also expand the toolbox of synthetic organic chemistry.
Future Research Directions and Emerging Opportunities
Green Chemistry Approaches to the Synthesis of 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one
The development of environmentally benign synthetic routes is a paramount goal in modern organic chemistry. For the synthesis of 2-methyl-2-azabicyclo[2.2.1]heptan-6-one and its derivatives, future efforts will likely concentrate on principles of green chemistry to minimize environmental impact and enhance sustainability.
Key areas of exploration include:
Aqueous Reaction Media: Aza-Diels-Alder reactions, a foundational method for constructing the 2-azabicyclo[2.2.1]heptane core, have been shown to proceed effectively in aqueous solutions. chemrxiv.org Future work could optimize these conditions for the synthesis of precursors to 2-methyl-2-azabicyclo[2.2.1]heptan-6-one, thereby reducing the reliance on volatile organic solvents.
Atom Economy: Strategies that maximize the incorporation of all starting material atoms into the final product are highly desirable. Domino and cascade reactions, which combine multiple transformations into a single operation, represent a powerful approach to improving atom economy in the synthesis of complex bicyclic systems. researchgate.netresearchgate.net
Renewable Starting Materials: Investigating synthetic pathways that begin from renewable feedstocks, rather than petroleum-based sources, is a critical long-term goal for sustainable chemical manufacturing.
Environmentally Benign Catalysts: The use of non-toxic, recyclable catalysts, such as biocatalysts or earth-abundant metal catalysts, can significantly reduce the environmental footprint of a synthetic process. researchgate.net Research into enzymatic resolutions or asymmetric transformations could provide green alternatives to traditional chiral separations or stoichiometric chiral reagents.
| Green Chemistry Principle | Application to Synthesis | Potential Benefits |
|---|---|---|
| Use of Aqueous Media | Performing Aza-Diels-Alder reactions in water. chemrxiv.org | Reduced VOC emissions, improved safety. |
| Atom Economy | Development of domino or cascade reactions. researchgate.net | Higher efficiency, less waste generation. |
| Benign Catalysts | Employing biocatalysts or earth-abundant metals. researchgate.net | Reduced toxicity and environmental impact. |
| Renewable Feedstocks | Synthesizing precursors from biomass-derived materials. | Reduced dependence on fossil fuels. |
Catalyst Development for Highly Stereoselective Functionalization
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of catalysts that can control the three-dimensional arrangement of atoms during the functionalization of the 2-methyl-2-azabicyclo[2.2.1]heptan-6-one scaffold is a significant area for future research. The ketone functionality at the C-6 position serves as a key handle for introducing further molecular complexity.
Emerging opportunities in this area include:
Organocatalysis: Chiral amines and amino acids, including derivatives of the 2-azabicycloalkane backbone itself, have been successfully employed as organocatalysts in asymmetric aldol (B89426) and Michael reactions. pwr.edu.plmdpi.com Future research could focus on designing novel organocatalysts tailored for the stereoselective alkylation or addition to the C-5 and C-7 positions of 2-methyl-2-azabicyclo[2.2.1]heptan-6-one.
Transition Metal Catalysis: Palladium-catalyzed reactions have been used to construct oxygenated 2-azabicyclo[2.2.1]heptanes. researchgate.net The development of new chiral ligands for transition metals could enable a wide range of enantioselective transformations, including C-H activation, cross-coupling, and hydrogenation reactions, on the bicyclic core.
Brønsted Acid Catalysis: Chiral phosphoric acids have proven effective in catalyzing the enantioselective ring-opening of meso-epoxides to form 2-azabicyclo[2.2.1]heptane structures. acs.org This type of catalysis could be explored for stereoselective reactions involving the ketone, such as asymmetric reductions or additions.
| Catalyst Type | Potential Reaction | Target Stereocenter | Reference Example |
|---|---|---|---|
| Chiral Amine Organocatalyst | Asymmetric Aldol Reaction | C-5, C-7 | mdpi.com |
| Palladium with Chiral Ligand | Asymmetric C-H Functionalization | C-5, C-7 | researchgate.net |
| Chiral Phosphoric Acid | Asymmetric Transfer Hydrogenation | C-6 | acs.org |
Exploration of Novel Reaction Manifolds and Domino Processes
To improve synthetic efficiency, researchers are increasingly turning to novel reaction manifolds and domino (or cascade) processes. These strategies involve a series of intramolecular reactions that proceed sequentially in a single pot, rapidly building molecular complexity from simple starting materials.
For the 2-azabicyclo[2.2.1]heptane framework, several powerful cascade reactions have been reported, suggesting fertile ground for future exploration:
Radical Cascades: Photochemical methods can be used to generate amine radical cations, initiating a cascade cyclization to form the 2-azabicyclo[2.2.1]heptane scaffold. chemrxiv.org Further investigation into radical-mediated processes could uncover new pathways for both the construction and functionalization of the core structure.
Rearrangement Cascades: Samarium(II) iodide-mediated cascade reactions have been employed to rearrange a 7-azabicyclo[2.2.1]heptadiene into a more functionalized 2-azabicyclo[2.2.1]heptene. rsc.org Similarly, rearrangements under Mitsunobu conditions can convert 2-azabicyclo[2.2.1]heptane derivatives into the related 2-azabicyclo[3.2.1]octane system, highlighting the potential for skeletal diversification. rsc.org
Epimerization-Lactamization Cascades: An epimerization-lactamization cascade has been developed to synthesize diazabicyclo[2.2.1]heptane derivatives from aminoproline esters. rsc.orgresearchgate.net Exploring analogous intramolecular cyclization strategies starting from suitably functionalized cyclopentane (B165970) or pyrrolidine (B122466) precursors could provide new, efficient routes to the 2-azabicyclo[2.2.1]heptan-6-one core.
Integration with High-Throughput Experimentation and Data Science in Organic Synthesis
The fields of high-throughput experimentation (HTE) and data science are beginning to revolutionize organic synthesis. By combining automated reaction screening with machine learning algorithms, researchers can rapidly identify optimal reaction conditions and even discover new reactions.
The application of these technologies to the synthesis of 2-methyl-2-azabicyclo[2.2.1]heptan-6-one represents a significant opportunity:
Reaction Optimization: HTE platforms can be used to screen hundreds or thousands of reaction conditions (e.g., catalysts, ligands, solvents, temperatures) in parallel. This would dramatically accelerate the optimization of challenging steps in the synthesis or stereoselective functionalization of the target molecule.
Predictive Modeling: By generating large datasets from HTE, machine learning models can be trained to predict the outcomes of reactions. This predictive power can guide the design of more efficient synthetic routes and reduce the number of experiments required.
Computer-Assisted Synthesis Planning: Computational tools are being developed to propose novel synthetic routes to complex molecules. nih.gov Integrating data science can help to prioritize routes that are most likely to be successful and sustainable, potentially uncovering non-intuitive strategies for synthesizing 2-methyl-2-azabicyclo[2.2.1]heptan-6-one and its analogues.
Q & A
Q. Advanced Research Focus
- Chiral auxiliaries : Use (1S,4R)-2-azabicyclo[2.2.1]heptan-3-one as a template for asymmetric induction during alkylation/acylation .
- Kinetic resolution : Employ lipases (e.g., Candida antarctica) to selectively esterify one enantiomer .
- Diastereomeric crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid) .
How does the bicyclic structure influence the compound’s reactivity in ring-opening reactions?
Advanced Research Focus
The norbornane-like structure imposes steric and electronic constraints:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
